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molecular formula C6H5N3S B1612999 2-(1H-imidazol-2-yl)thiazole CAS No. 438545-36-9

2-(1H-imidazol-2-yl)thiazole

Cat. No. B1612999
M. Wt: 151.19 g/mol
InChI Key: VQWJQJWRWJGSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06936617B2

Procedure details

Concentrated HCl (10 ml) is added to a solution of 2-(1-ethoxymethyl-1H-imidazol-2-yl)-thiazole (940 mg, 4.49 mmol) in 24 mL of 1:1 EtOH—H2O at room temperature. The solution is stirred at reflux for 3 hours. The reaction mixture is then cooled to 0° C. and made basic by the addition of about 12 mL of 10 N aqueous NaOH. The mixture is back titrated to approximately pH 4 using concentrated HCl. Solid NaHCO3 is added to the point of saturation and approximately pH 8. The mixture is then extracted twice using a mixture of THF and EtOAc. The combined extracts are dried over Na2SO4 and concentrated to an oily solid, which is triturated with a small amount of CH2Cl2. The solid is collected by filtration. The filtrate is concentrated, and the oily solid triturated once more with CH2Cl2. The second resultant solid is collected by filtration and combined with the solid first obtained. The product, 2-(1H-imidazol-2-yl)-thiazole, is obtained as a slightly off-white solid. 1H NMR (400 MHz, DMSO-d6) δ 13.04 (br, 1H), 7.87 (d, J=3.2 Hz, 1H), 7.70 (d, J=3.2 Hz, 1H), 7.14 (br, 2H) ppm.
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
2-(1-ethoxymethyl-1H-imidazol-2-yl)-thiazole
Quantity
940 mg
Type
reactant
Reaction Step One
Name
EtOH—H2O
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.C(OC[N:6]1[CH:10]=[CH:9][N:8]=[C:7]1[C:11]1[S:12][CH:13]=[CH:14][N:15]=1)C.[OH-].[Na+].C([O-])(O)=O.[Na+]>C(O)C.O>[NH:6]1[CH:10]=[CH:9][N:8]=[C:7]1[C:11]1[S:12][CH:13]=[CH:14][N:15]=1 |f:2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
2-(1-ethoxymethyl-1H-imidazol-2-yl)-thiazole
Quantity
940 mg
Type
reactant
Smiles
C(C)OCN1C(=NC=C1)C=1SC=CN1
Name
EtOH—H2O
Quantity
24 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
12 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
The mixture is then extracted twice
ADDITION
Type
ADDITION
Details
a mixture of THF and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts are dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oily solid, which
CUSTOM
Type
CUSTOM
Details
is triturated with a small amount of CH2Cl2
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the oily solid triturated once more with CH2Cl2
FILTRATION
Type
FILTRATION
Details
The second resultant solid is collected by filtration

Outcomes

Product
Name
Type
product
Smiles
N1C(=NC=C1)C=1SC=CN1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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